Olanzapine Thiolactam Impurity

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

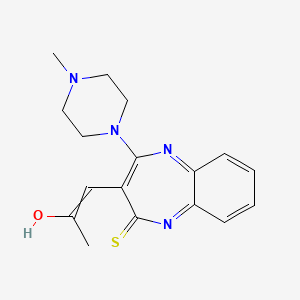

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyprop-1-enyl)-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFJFJPSKUZRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Control of Olanzapine Thiolactam Impurity (CAS 1017241-36-9)

Executive Summary

In the development and stability profiling of Olanzapine , a thienobenzodiazepine atypical antipsychotic, the management of oxidative degradation products is a critical quality attribute.[1] Olanzapine Thiolactam Impurity (CAS 1017241-36-9) , formally known as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, represents a significant degradation pathway involving the oxidative opening of the thiophene ring.

This technical guide provides a comprehensive analysis of the Thiolactam impurity, detailing its mechanistic formation, synthesis for reference standardization, and validated analytical protocols for its detection and control in pharmaceutical substances.

Chemical Identity and Mechanistic Origins

Structural Analysis

Unlike simple side-chain modifications, the Thiolactam impurity represents a fundamental alteration of the Olanzapine core. The characteristic thiophene ring fused to the benzodiazepine system is cleaved, resulting in a benzodiazepine-2-thione structure with an exocyclic enone side chain.

| Attribute | Detail |

| Common Name | This compound (Olanzapine Ketothiolactam) |

| CAS Number | 1017241-36-9 |

| IUPAC Name | (1Z)-1-[4,5-Dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone |

| Molecular Formula | C₁₇H₂₀N₄OS |

| Molecular Weight | 328.43 g/mol |

| Key Structural Change | Oxidative cleavage of the thiophene C–C/C–S bonds; formation of a C=S (thione) and an open-chain acetyl group.[2][3] |

Mechanism of Formation: Oxidative Ring Opening

The formation of the Thiolactam impurity is driven by autoxidation , often catalyzed by trace transition metals (specifically Cu(II)) and thermal stress. The pathway proceeds via a radical-cation intermediate, leading to the rupture of the thiophene ring.

Key Mechanistic Factors:

-

Oxidative Stress: Direct reaction with atmospheric oxygen or singlet oxygen species.

-

Metal Catalysis: Trace Copper (Cu²⁺) can oxidize Olanzapine to a radical cation, accelerating the ring-opening process.

-

Thermal Kinetics: Formation follows zero-order kinetics in controlled moisture environments but accelerates significantly under thermal stress (>60°C).

Figure 1: Mechanistic pathway of Olanzapine oxidative degradation leading to Thiolactam formation.[4]

Synthesis and Isolation of Reference Standard

To accurately quantify this impurity, a reference standard must be synthesized. The isolation from degraded drug product is inefficient; therefore, targeted oxidative synthesis is the preferred protocol.

Synthesis Protocol (PTAD Method)

This method utilizes 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a singlet oxygen mimic to selectively drive the formation of the Thiolactam and Lactam impurities.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve Olanzapine (1.0 eq) in dichloromethane (DCM) at room temperature.

-

Oxidation: Add PTAD (0.5 - 1.0 eq) dropwise to the solution. The reaction mimics singlet oxygen attack on the electron-rich thiophene ring.

-

Reaction Monitoring: Stir for 1-2 hours. Monitor via TLC or HPLC for the appearance of the Thiolactam peak (typically eluting after Olanzapine in reverse-phase systems).

-

Quenching & Isolation: Concentrate the solvent in vacuo.

-

Purification: Purify the crude residue via Preparative HPLC (C18 column) using an ammonium acetate/acetonitrile gradient.

-

Crystallization: Recrystallize from acetonitrile/water to obtain the bright yellow/orange solid of the Thiolactam impurity.

Analytical Characterization Strategy

Accurate detection requires a stability-indicating HPLC method capable of resolving the Thiolactam impurity from the API and the structurally similar Lactam impurity.

Validated HPLC Conditions

The following conditions are established to ensure resolution (

| Parameter | Specification |

| Column | Inertsil ODS-3V or Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH 6.8) or 0.2 M Ammonium Acetate |

| Mobile Phase B | Acetonitrile |

| Mode | Gradient Elution (Start 20% B, ramp to 80% B over 30 mins) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temp | 35°C |

| Detection (UV) | 220 nm (primary) or 258 nm |

| Retention Order | Olanzapine ( |

Note on Detection: The opening of the thiophene ring shifts the UV absorption maximum. While Olanzapine has a distinct profile, the Thiolactam's conjugated enone-thione system provides strong absorbance at 220 nm.

Analytical Decision Tree

Use the following logic flow to validate the presence of CAS 1017241-36-9 in clinical batches.

Figure 2: Analytical decision tree for the identification and quantification of Olanzapine Thiolactam.

Control and Mitigation Strategies

Preventing the formation of CAS 1017241-36-9 requires strict control over the oxidative environment during manufacturing and storage.

-

Chelation of Trace Metals: Since Cu(II) catalyzes the radical cation formation, the addition of EDTA (Ethylenediaminetetraacetic acid) to the formulation or during the final crystallization step of the API can significantly inhibit Thiolactam formation.

-

Inert Atmosphere: Manufacturing processes (especially crystallization and drying) should be conducted under nitrogen blanketing to minimize exposure to atmospheric oxygen.

-

Packaging: Final drug products should be packaged in high-barrier materials (e.g., Alu-Alu blisters) to prevent oxygen permeation.

-

Excipient Selection: Avoid excipients with high peroxide values or trace metal impurities (e.g., certain grades of Povidone/Crospovidone) which can accelerate oxidative degradation.

References

-

Baertschi, S. W., et al. (2008).[3] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892.[2][3] Link

-

Rao, R. N., et al. (2008). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Separation Science, 31(1), 107-118.[5] Link

-

Reddy, B. V., et al. (2010). Determination of Olanzapine in Tablets by HPLC.[5][6][7] International Journal of Chemical Sciences, 8(4), 2168-2172.[7] Link

-

Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities. Analyst, 136, 3149-3156.[4] Link

-

Cayman Chemical. this compound Product Information.Link

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 5. longdom.org [longdom.org]

- 6. sciensage.info [sciensage.info]

- 7. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to Olanzapine Ketothiolactam: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring safety and efficacy. One such degradation product is Olanzapine Ketothiolactam, a potential impurity found in commercial preparations of olanzapine.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Olanzapine Ketothiolactam, offering valuable insights for researchers and professionals involved in the development and quality control of olanzapine-based therapeutics. This impurity is formed through the oxidative degradation of the thiophene ring of the parent olanzapine molecule.[3]

Chemical Structure and Properties

Olanzapine Ketothiolactam, also known as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, is a key oxidative degradation product of olanzapine.[4][5] Its formation involves a significant alteration of the thienobenzodiazepine core of olanzapine.

A summary of its key chemical properties is provided in the table below:

| Property | Value | Source(s) |

| Chemical Name | (Z)-1-[4,5-dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone | [2] |

| Synonyms | Olanzapine Thiolactam Impurity, Olanapine Ketothiolactam | [2] |

| CAS Number | 1017241-36-9 | [2][4] |

| Molecular Formula | C₁₇H₂₀N₄OS | [2][4] |

| Molecular Weight | 328.43 g/mol | [4][5] |

| Appearance | Yellow Powder | [5] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [2] |

| Storage | -20°C | [2] |

The chemical structure of Olanzapine Ketothiolactam is visualized in the following diagram:

Caption: Chemical structure of Olanzapine Ketothiolactam.

Formation Pathway

Olanzapine Ketothiolactam is a product of oxidative degradation, specifically arising from the oxidation of the thiophene ring in the olanzapine molecule.[6] This degradation can occur during storage or under thermal stress.[2][4] The formation is often accompanied by the creation of Olanzapine Lactam Impurity, another degradation product.[3]

The proposed pathway for the formation of Olanzapine Ketothiolactam from olanzapine is illustrated below. This transformation involves the oxidative cleavage of the thiophene ring, leading to the formation of the ketone and thiolactam functionalities.

Sources

Technical Guide: Olanzapine Thiolactam vs. Olanzapine Lactam Impurities

This guide addresses the critical distinction between the Olanzapine Lactam and Olanzapine Thiolactam impurities.

Crucial Disambiguation: In high-level CMC (Chemistry, Manufacturing, and Controls) environments, these terms often conflate two distinct classes of impurities. This guide focuses on the Oxidative Degradation Products (identified by Baertschi et al.), which are the most technically complex to control, while briefly distinguishing them from the simpler hydrolysis products (Pharmacopeial Impurity B).

Executive Summary: The Structural Divergence

Olanzapine is a thienobenzodiazepine derivative.[1][2] Its stability profile is dominated by the sensitivity of the thiophene ring to oxidation and the amidine functionality to hydrolysis.

The terms "Lactam" and "Thiolactam" in this context refer to the Ring-Opened Oxidative Degradants , formed via the autoxidation of the thiophene sulfur. These are distinct from the simple "Lactam" formed by losing the piperazine ring (Impurity B).

| Feature | Olanzapine Thiolactam Impurity | Olanzapine Lactam Impurity |

| Common Name | Olanzapine Ketothiolactam | Olanzapine Lactam (Ring-Opened) |

| CAS Number | 1017241-36-9 | 1017241-34-7 |

| Molecular Formula | ||

| Formation Mechanism | Thiophene oxidation | Further oxidation/Hydrolysis of Thiolactam (Sulfur lost/replaced by C=O) |

| Chromatophore | Strong UV absorbance (Thione group) | Distinct UV shift (Amide/Ketone) |

| Polarity (RP-HPLC) | Lower Polarity (Elutes later than Lactam) | Higher Polarity (Elutes earlier) |

Mechanistic Pathways: The "Baertschi" Cascade

The formation of these impurities represents a specific failure mode in drug product stability, often catalyzed by excipients (e.g., povidone peroxides) or environmental stress.

The Degradation Pathway[5]

-

Initiation: Oxidative attack on the thiophene sulfur forms a transient sulfoxide/episulfonium species.

-

Ring Opening: The thiophene ring cleaves, destroying the tricyclic core.

-

Divergence:

-

Path A (Thiolactam): The structure rearranges to form a thioamide (thione) on the benzodiazepine ring.

-

Path B (Lactam): The sulfur is extruded or hydrolyzed, replacing the C=S bond with a C=O (lactam/ketone) bond.

-

Figure 1: The oxidative cascade leading to ring-opened Lactam and Thiolactam impurities.[3]

Analytical Profiling & Resolution

Distinguishing these impurities requires precise HPLC conditions because they share the same piperazine tail but differ in the core chromophore.

Spectral Characteristics (UV-Vis)

-

Thiolactam: The presence of the C=S (thione) group creates a bathochromic shift (red shift) and distinct absorption bands compared to the parent molecule. It often appears yellow-orange in concentrated isolation.

-

Lactam: The C=O (amide/ketone) absorption is more similar to standard peptide bonds, absorbing strongly in the 210–220 nm range but lacking the specific thione transitions.

Experimental Protocol: HPLC Resolution

This protocol is designed to separate the oxidative pair from the parent Olanzapine and the "Simple" Impurity B.

System Suitability:

-

Column: C8 or C18 (e.g., Zorbax SB-C8, 250 x 4.6 mm, 5 µm). Note: C8 is often preferred for Olanzapine to reduce excessive tailing caused by the basic nitrogen.

-

Mobile Phase A: Phosphate Buffer (pH 6.0–6.5). Higher pH suppresses protonation of the piperazine, improving peak shape.

-

Mobile Phase B: Acetonitrile / Methanol (50:50).

-

Flow Rate: 1.0 mL/min.

-

Detection: 220 nm (General) and 260 nm (Specific for Thiophene integrity).

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 75 | 25 | Equilibration |

| 15.0 | 50 | 50 | Elution of Olanzapine |

| 25.0 | 20 | 80 | Elution of Thiolactam/Lactam (Hydrophobic shift) |

| 30.0 | 20 | 80 | Wash |

| 31.0 | 75 | 25 | Re-equilibration |

Retention Logic:

-

Olanzapine Lactam (Ring-Opened): Elutes after Olanzapine due to the complex ring opening increasing hydrophobic surface area, despite the polar carbonyl.

-

Olanzapine Thiolactam: Elutes after the Lactam. The Sulfur atom (C=S) is less polar than the Oxygen (C=O) analog, increasing retention on RP columns.

Toxicity & Control Strategy (ICH M7)

The structural difference dictates the toxicological assessment.

-

Olanzapine Lactam: Generally considered a standard degradation product. Unless specific alerts exist, it is controlled under ICH Q3B (Impurities in Drug Products) with qualification thresholds (usually 0.2% or 0.5% depending on dose).

-

Olanzapine Thiolactam: Contains a Thioamide/Thione structural alert.

-

Risk:[4] Thioamides can be metabolically activated to reactive sulfines (S-oxides), which are potential hepatotoxins or mutagens.

-

Control: This impurity may require evaluation under ICH M7 (Mutagenic Impurities). If positive in silico (e.g., DEREK/Sarah), it must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames negative data is generated.

-

Decision Tree for Impurity Identification

Figure 2: Analytical decision tree for distinguishing Lactam variants.

References

-

Baertschi, S. W., et al. (2008). "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations."[5] Journal of Pharmaceutical Sciences, 97(2), 883-892.[5]

-

Cayman Chemical. "Olanzapine Lactam Impurity Product Information (CAS 1017241-34-7)."

-

Cayman Chemical. "this compound Product Information (CAS 1017241-36-9)."

-

U.S. Pharmacopeia (USP). "Olanzapine Monograph: Organic Impurities." USP-NF.

Sources

A-Z Guide to Olanzapine Thiolactam Formation: Mechanisms, Analytics, and Protocols

Abstract

Olanzapine, a cornerstone atypical antipsychotic, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, Olanzapine Thiolactam has been identified as a significant degradation product arising primarily from oxidative and thermal stress. This technical guide provides an in-depth exploration of the formation mechanisms of Olanzapine Thiolactam, detailing the causative factors and the chemical pathways involved. Furthermore, it offers a comprehensive overview of the analytical methodologies requisite for its detection and quantification, and presents detailed, field-proven protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of pharmaceutical stability and impurity profiling.

Introduction: The Imperative of Impurity Profiling

Olanzapine is a thienobenzodiazepine derivative widely prescribed for the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The formation of degradation products, even in minute quantities, can have implications for the safety, efficacy, and stability of the final drug product. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous stability testing to identify and characterize potential degradation products.[2]

Olanzapine Thiolactam is a known impurity that emerges during the manufacturing process, storage, or as a consequence of exposure to stress conditions.[3] Understanding the precise mechanisms of its formation is not merely an academic exercise; it is fundamental to developing robust formulations, establishing appropriate storage conditions, and ensuring the quality and safety of olanzapine-containing medicines.

This guide will elucidate the transformation of olanzapine to its thiolactam derivative, providing a causal explanation for the experimental choices in its study.

Structural Elucidation: Olanzapine and its Thiolactam Derivative

The chemical name for olanzapine is 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][4][5]benzodiazepine.[6] Its structure is characterized by a central seven-membered diazepine ring fused to a thiophene ring and a benzene ring. It is the thiophene ring that is the primary site of lability, rendering the molecule susceptible to oxidative attack.[7][8]

Olanzapine Thiolactam is a keto-thiolactam derivative formed through the autoxidation of the thiophene ring in the parent olanzapine molecule.[4][9] This transformation significantly alters the electronic environment and chromophoric system of the molecule, a change that is leveraged in its analytical detection.[4]

Core Mechanisms of Olanzapine Thiolactam Formation

The generation of Olanzapine Thiolactam is predominantly driven by oxidative stress, with thermal stress acting as a significant contributing factor. While olanzapine is relatively stable under hydrolytic and photolytic conditions, certain forced degradation studies have shown some lability.[4]

Oxidative Degradation: The Primary Pathway

Oxidative stress is the most critical factor in the formation of Olanzapine Thiolactam.[4] The thiophene ring within the olanzapine structure is prone to autoxidation, a process that leads to the formation of the keto-thiolactam derivative.[4][9] The presence of oxygen is a key player in this degradation pathway.[4]

The mechanism can be accelerated by the presence of trace elements. For instance, trace amounts of Cu(II) in a solution can oxidize olanzapine to a radical-cation, which then proceeds to form several oxidation products, including the thiolactam.[9] This underscores the sensitivity of olanzapine to its microenvironment.

The formation of Olanzapine Thiolactam is often accompanied by the formation of a related impurity, a ketolactam, through similar oxidative pathways.[7][9]

Thermal Stress: A Catalyst for Degradation

Thermal stress is another significant contributor to the formation of Olanzapine Thiolactam. This impurity is recognized as a degradation product that can form during storage or when olanzapine is exposed to elevated temperatures.[3][4] Forced degradation studies, which involve subjecting the drug substance to conditions like dry heat (e.g., 80°C for 24 hours), are instrumental in elucidating these thermal degradation pathways.[4] The degradation of olanzapine in tablet formulations has been shown to be sensitive to both temperature and moisture, with the formation of degradation products following zero-order kinetics in some cases.[4][10]

The Influence of Formulation Excipients

While often considered inert, excipients can significantly influence the stability of a drug. In the context of olanzapine, certain excipients can facilitate the generation of the thiolactam impurity.[7] Moisture introduced by excipients such as lactose monohydrate can mediate degradation.[4][11] The microenvironment created by the excipients, including the pH, can affect the formation of degradation products.[4]

Analytical Methodologies for Detection and Quantification

A variety of analytical techniques are employed for the detection and quantification of Olanzapine Thiolactam. The choice of method is often dictated by the need for sensitivity, specificity, and the ability to resolve the impurity from the parent drug and other degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques.[9][12][13] These methods, often coupled with UV or photodiode array (PDA) detectors, provide the necessary resolution and sensitivity for routine quality control and stability studies.[9] Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are frequently used for the definitive identification and structural characterization of degradation products.[12][14]

| Technique | Detector | Typical Application | Key Advantages |

| HPLC/UPLC | UV/PDA | Quantification, Stability Testing | Robust, Reproducible, Widely Available |

| LC-MS/MS | Mass Spectrometer | Identification, Structural Elucidation | High Specificity, High Sensitivity |

| HPTLC | Densitometer | Quantification, Forced Degradation | High Throughput, Cost-Effective |

| Spectrophotometry | UV-Vis | Preliminary Analysis | Simple, Rapid |

Table 1: Overview of Analytical Techniques

The alteration of the chromophoric system during the transformation of olanzapine to its thiolactam derivative results in a different UV-Vis spectrum, allowing for its detection and quantification by HPLC with a UV detector.[4]

Experimental Protocols: A Practical Guide

The following protocols are designed to serve as a practical guide for inducing and analyzing the formation of Olanzapine Thiolactam in a controlled laboratory setting.

Forced Degradation Study Workflow

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the stability of a drug substance.[5] The general workflow is depicted below.

Caption: A generalized workflow for conducting forced degradation studies on Olanzapine.

Protocol for Oxidative Degradation

Objective: To induce the formation of Olanzapine Thiolactam through oxidative stress.

Materials:

-

Olanzapine drug substance

-

3% (v/v) Hydrogen Peroxide (H₂O₂)

-

Methanol or Acetonitrile (HPLC grade)

-

Volumetric flasks, pipettes

-

Water bath or incubator set to 60°C

Procedure:

-

Accurately weigh 100 mg of Olanzapine and transfer it to a 100 mL volumetric flask.[2]

-

Add a small amount of methanol to dissolve the drug substance.

-

Make up the volume to 100 mL with 3% H₂O₂.[2]

-

Stopper the flask and place it in a water bath or incubator maintained at 60°C.[2]

-

Withdraw samples at predetermined time intervals (e.g., 1, 3, 5 days).[2]

-

For each sample, quench the reaction by diluting with the mobile phase to a suitable concentration (e.g., 12 µg/mL).[2]

-

Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Rationale: A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring that the analytical results are accurate.

| Parameter | Condition |

| Column | Intersil C8-3 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Buffer Solution (52:70 v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 220 nm |

| Retention Time (Olanzapine) | ~3.5 mins |

| (Based on a published method, adjustments may be necessary).[6] |

Mechanistic Visualization

The transformation of Olanzapine to Olanzapine Thiolactam is a complex oxidative process. The following diagram illustrates a plausible pathway.

Caption: Proposed oxidative degradation pathway of Olanzapine to Olanzapine Thiolactam.

Conclusion and Future Perspectives

The formation of Olanzapine Thiolactam is a critical consideration in the development and manufacturing of olanzapine-containing drug products. Oxidative and thermal stress are the primary drivers of its formation. A thorough understanding of these degradation pathways, coupled with robust analytical methodologies, is essential for ensuring the quality, safety, and efficacy of this important antipsychotic medication.

Future research may focus on the development of novel formulation strategies to inhibit the formation of Olanzapine Thiolactam, as well as the exploration of more sensitive analytical techniques for its detection at even lower levels.

References

-

Baertschi, S. W., Brunner, H., Bunnell, C. A., Cooke, G. G., Diseroad, B., Dorman, D. E., Jansen, P. J., Kemp, C. A. J., Maple, S. R., McCune, K. A., & Speakman, J. L. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883–892. Available from: [Link]

-

Singh, M., & Flinn, S. (2023). Olanzapine. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Shaikh, S., & Momin, M. (2019). Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 81(4), 738-744. Available from: [Link]

-

ResearchGate. (2025-08-07). Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations | Request PDF. Available from: [Link]

-

Nagunath S, & Guthi Surya Teja. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 429-439. Available from: [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Olanzapine? Available from: [Link]

-

ResearchGate. (2025-08-07). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. Available from: [Link]

- Google Patents. (CN111484460A). Synthetic method of olanzapine related substance compound I and compound II.

-

ResearchGate. (2025-08-07). Identification and characterization of Olanzapine degradation products under oxidative stress condition | Request PDF. Available from: [Link]

-

International Journal of Research and Analytical Reviews. (2019). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. Available from: [Link]

-

PubMed. (2023). A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. Available from: [Link]

-

ResearchGate. (2023-03-14). (PDF) A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. Available from: [Link]

-

Longdom Publishing. (2018-09-21). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Available from: [Link]

-

Resolve Mass. (2025-11-05). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

National Institutes of Health. (2023). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Available from: [Link]

-

YouTube. (2025-09-20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]

Sources

- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Olanzapine Thiolactam Impurity | Benchchem [benchchem.com]

- 5. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 8. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Molecular Identity & Physicochemical Profile

[1][2]

The term "Olanzapine Thiolactam" in a stability and impurity context refers to the ring-opened oxidative product, formally known as (1Z)-1-[4,5-Dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone .[1]

Unlike the parent Olanzapine, which possesses a fused thienobenzodiazepine structure, the Thiolactam impurity arises from the oxidative cleavage of the thiophene ring, resulting in a structure containing a thioxo group and an exocyclic ketone.[1]

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Common Name | Olanzapine Thiolactam (Impurity) |

| Chemical Structure | Ring-opened thienobenzodiazepine derivative |

| CAS Number | 1017241-36-9 |

| Molecular Formula | C₁₇H₂₀N₄OS |

| Molecular Weight | 328.43 g/mol |

| Parent API MW | 312.43 g/mol (Olanzapine) |

| Mass Difference | +16.00 Da (Addition of one Oxygen atom) |

| Appearance | Yellow to brownish-yellow solid |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) |

| pKa | Distinct shift due to loss of thiophene aromaticity |

Critical Distinction: Do not confuse this impurity with the synthetic intermediate often called "Olanzapine Thiolactam precursor" (2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine-4-thione), which has a molecular weight of ~246.35 g/mol and lacks the piperazine ring.[1]

Part 2: Mechanistic Origin (The "Why")

The formation of Olanzapine Thiolactam is not a random hydrolysis event but a specific oxidative cascade. Olanzapine is highly susceptible to autoxidation due to the electron-rich nature of the thiophene and benzodiazepine rings.

The Mechanism:

-

Initiation: Oxidative stress (peroxides in excipients, atmospheric oxygen) generates a radical cation at the thiophene sulfur or the enamine nitrogen.[1]

-

Ring Opening: The thiophene ring undergoes oxidative cleavage.

-

Rearrangement: The sulfur atom is retained as a thiolactam (C=S) , while the remaining carbon skeleton of the thiophene ring rearranges into an exocyclic propanone (ketone) side chain.[1]

-

Result: The rigid tricyclic structure opens into a bicyclic benzodiazepine system with a flexible side chain, altering the UV absorption profile and solubility.

Diagram 1: Oxidative Degradation Pathway[1][5]

Caption: Mechanistic pathway showing the oxidative ring-opening of Olanzapine to form the Thiolactam impurity.[1][2][3]

Part 3: Analytical Characterization & Control

Detecting Olanzapine Thiolactam requires a stability-indicating method capable of resolving the impurity from the parent peak, which often elutes closely due to the balance between the polarity gained (ketone/thiolactam) and the lipophilicity lost (ring opening).[1]

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate Olanzapine from its major oxidative impurities, including the Thiolactam and Lactam analogs.

1. Chromatographic Conditions:

-

Column: C8 or C18 stationary phase (e.g., Zorbax SB-C8, 4.6 x 250 mm, 5 µm).[1] Note: C8 is often preferred for Olanzapine to reduce excessive tailing caused by the basic piperazine nitrogen.

-

Mobile Phase A: Buffer (50 mM Potassium Phosphate or Ammonium Acetate, pH 6.0).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Column Temp: 35°C.

-

Detection: UV at 220 nm (optimal for impurities) and 260 nm (Olanzapine max).[1]

2. Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 80 | 20 | Equilibration |

| 5.0 | 80 | 20 | Isocratic Hold |

| 20.0 | 40 | 60 | Linear Gradient |

| 25.0 | 20 | 80 | Wash |

| 30.0 | 80 | 20 | Re-equilibration |

3. Sample Preparation:

-

Diluent: Mobile Phase A : ACN (50:50).[1]

-

Standard Prep: Dissolve Olanzapine Thiolactam Reference Standard (approx. 0.5 mg) in 100 mL diluent.[1]

-

Test Sample: Dissolve formulation/API in diluent to target concentration (e.g., 0.5 mg/mL). Sonicate for 10 mins; filter through 0.45 µm PVDF filter.

4. System Suitability Criteria (Self-Validating):

-

Resolution (Rs): > 2.0 between Olanzapine and Thiolactam Impurity.

-

Tailing Factor: < 2.0 for the Olanzapine peak.

-

RSD: < 2.0% for replicate injections of the standard.

Diagram 2: Analytical Decision Workflow

Caption: Analytical workflow for identification and confirmation of Olanzapine Thiolactam.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 136240572, Olanzapine Thiolactam Impurity. Retrieved from [Link]

-

Baertschi, S.W., et al. (2008).[1] Isolation, identification, and synthesis of oxidative degradation products of olanzapine. Journal of Pharmaceutical Sciences. (Contextual citation via search results).

Sources

Technical Guide: Thiophene Ring Oxidation in Olanzapine Degradation

The "Forgotten" Liability: Mechanisms, Isolation, and Control of Thienobenzodiazepine Ring-Opening

Executive Summary

While the N-oxidation of the piperazine ring is the most kinetically favorable degradation pathway for Olanzapine (OLZ), the oxidation of the thiophene ring represents a thermodynamic liability that leads to irreversible structural collapse. This guide details the specific mechanistic pathway of thiophene oxidation—often overlooked in standard stability protocols—resulting in ring-opened thioamide and ketone impurities. We provide a validated framework for inducing, isolating, and analyzing these specific degradants to ensure robust stability-indicating methods (SIM).

Molecular Anatomy of Instability

Olanzapine is a thienobenzodiazepine derivative.[1][2] Its pharmacological efficacy relies on the integrity of the tricyclic system. However, the electron-rich thiophene moiety (specifically the sulfur atom and the C2-C3 bond) acts as a secondary site for oxidative attack, distinct from the tertiary nitrogen of the piperazine ring (which forms N-oxides).

The Electronic Hazard

-

Piperazine Nitrogen (N4): High electron density; susceptible to rapid, reversible oxidation (N-oxide formation).

-

Thiophene Sulfur (S1): Susceptible to oxidation by singlet oxygen (

) or radical species. Unlike N-oxidation, attack here often triggers a ring-opening cascade , leading to complex impurities that do not revert to the parent drug.

Mechanistic Pathways: The Ring-Opening Cascade

The degradation of the thiophene ring does not typically stop at the sulfoxide stage. Research by Baertschi et al. and Rao et al. has elucidated that the initial oxidative attack leads to the cleavage of the thiophene ring, generating highly functionalized impurities.

Key Degradation Products[2][3][4][5]

-

Impurity A (Ring-Opened Ketone): (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one.[3]

-

Impurity B (Thioamide Variant): (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one.[3]

Pathway Logic

The reaction proceeds via an initial electrophilic attack on the thiophene sulfur or the C2-C3 double bond, followed by rearrangement.

Figure 1: Divergent oxidative pathways of Olanzapine.[4] While N-oxidation is common, the Thiophene pathway leads to irreversible ring opening.

Experimental Stress Testing Protocol

To isolate thiophene-specific impurities, standard "generic" stress testing is often insufficient because the N-oxide dominates the profile. The following protocol favors the formation of ring-opened products for identification purposes.

Reagents

-

Oxidant: Hydrogen Peroxide (

), 30% w/w (ACS Grade). -

Solvent: Acetonitrile (ACN) / Water (50:50 v/v).

-

Quenching Agent: Sodium Metabisulfite (

).

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Preparation | Dissolve Olanzapine to 1.0 mg/mL in ACN/Water. | High concentration ensures minor thiophene impurities are detectable above the LOQ. |

| 2. Stress Initiation | Add | Higher thermal stress combined with oxidation pushes the reaction past the kinetic N-oxide product toward thermodynamic ring opening. |

| 3. Monitoring | Aliquot hourly. Analyze via UPLC/HPLC. Stop when parent degradation reaches ~20-30%. | Over-degradation (>30%) leads to secondary hydrolysis, obscuring the primary thiophene oxidation products. |

| 4. Quenching | Add 10% Sodium Metabisulfite solution (molar excess 1.5x relative to peroxide). | Critical: Unquenched peroxide will react with the drug during injection/chromatography, creating artifacts (on-column oxidation). |

| 5. Isolation | If peaks at RRT ~0.4 or ~1.2 appear (method dependent), scale up to Prep-HPLC. | These RRTs often correspond to the polar ring-opened lactams or non-polar thioamides. |

Analytical Strategy: Separation & Detection

Separating the N-oxide from thiophene-oxidized impurities requires a specific stationary phase selectivity. The ring-opened products often possess distinct UV spectra due to the disruption of the thienobenzodiazepine conjugation.

HPLC Method Parameters (Stability Indicating)

-

Column: C8 or C18 (e.g., Zorbax SB-C8, 250 x 4.6 mm, 5 µm). Note: C8 often provides better resolution between the parent and the des-methyl degradants compared to C18.

-

Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 6.0 - 7.0).

-

Mobile Phase B: Acetonitrile : Methanol (50:50).

-

Gradient:

-

0-20 min: 20% B

50% B -

20-35 min: 50% B

80% B

-

-

Detection:

-

254 nm: General detection.

-

220 nm: Enhanced detection for ring-opened aliphatic fragments.

-

-

Mass Spectrometry (LC-MS):

-

Mode: Positive ESI.

-

Differentiation: The N-oxide (+16 Da) fragments easily (loss of oxygen). Ring-opened products (often +16 or +32 Da depending on hydration) show distinct fragmentation patterns involving the loss of the propylidene side chain.

-

Figure 2: Analytical workflow for confirming thiophene oxidation vs. N-oxidation.

Mitigation Strategies

Preventing thiophene oxidation requires blocking the radical initiation step.

-

Excipient Selection: Avoid excipients containing peroxide impurities (e.g., certain grades of Povidone or Crospovidone).

-

Packaging: Use high-barrier blisters (Alu-Alu) to prevent moisture permeation, which can facilitate oxidative radical transfer.

-

Antioxidants: Inclusion of radical scavengers (Propyl Gallate or BHT) is more effective for thiophene protection than simple oxygen scavengers.

References

-

Baertschi, S. W., et al. (2008). "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations." Journal of Pharmaceutical Sciences, 97(2), 883–892.[3]

-

Rao, P. S., et al. (2011).[4] "Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product." Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413–418.[4]

-

Hiriyanna, S. G., et al. (2008). "Identification and characterization of olanzapine degradation products under oxidative stress conditions." Acta Chromatographica, 20(1), 81–93.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

Olanzapine Thiolactam Impurity synonyms and nomenclature

Topic: Olanzapine Thiolactam Impurity Synonyms and Nomenclature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the impurity profiling of Olanzapine, the term "this compound" most frequently refers to a specific oxidative degradation product, chemically distinct from the synthetic thiolactam precursor used in the drug's manufacture. This impurity, also known as Olanzapine Ketothiolactam , arises from the oxidative opening of the thiophene ring in the olanzapine structure.[1]

Precise nomenclature is critical here because "thiolactam" is an ambiguous descriptor in this context. It can refer to:

-

The Synthetic Intermediate: 4-methyl-10H-thieno[2,3-b][1,5]benzodiazepine-4-thione (used to close the piperazine ring).

-

The Degradation Product (Subject of this Guide): A ring-opened derivative where the thiophene moiety is cleaved to form a propanone side chain and a thioxo group.

This guide focuses on the latter—CAS 1017241-36-9 —providing a definitive reference for its nomenclature, structural identity, and mechanistic origin.

Chemical Identity & Nomenclature Landscape

The nomenclature for this impurity is derived from its deviation from the parent thienobenzodiazepine core. Unlike Olanzapine, which possesses a fused thiophene ring, the Thiolactam Impurity features a cleaved thiophene ring, resulting in a benzodiazepine core substituted with a ketone-containing side chain and a thioxo (sulfur) group.

Table 1: Definitive Nomenclature & Synonyms

| Category | Designation | Technical Notes |

| Common Name | This compound | Widely used in Certificate of Analysis (CoA) and impurity standards catalogs. |

| Specific Synonym | Olanzapine Ketothiolactam | Descriptive name highlighting the two key functional groups formed: a keto ne (propanone) and a thiolactam (C=S). |

| CAS Number | 1017241-36-9 | Unique identifier for the degradation product. (Distinct from the lactam impurity CAS 1017241-34-7). |

| IUPAC Name | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | Describes the structure as a benzodiazepine ring with a thioxo group at position 2 and a propan-2-one side chain at position 3.[2][3][4][5][6] |

| USP Catalog ID | 1A01020 | Listed as "Olanzapine Thiolactam" in USP reference standard catalogs [1].[4][7] |

| Literature Code | Compound 2 | As designated in the seminal degradation study by Baertschi et al. (2008) [2]. |

Structural Elucidation & Mechanistic Origin

The formation of Olanzapine Ketothiolactam is a classic example of oxidative ring scission . While Olanzapine is relatively stable, the electron-rich thiophene ring is susceptible to attack by singlet oxygen or radical autoxidation.

Mechanism of Formation

-

Initiation: Oxidative stress (thermal or photolytic) generates reactive oxygen species.

-

Attack: Oxygen attacks the thiophene ring, likely at the C2-C3 bond or sulfur center.

-

Scission: The thiophene ring opens.[1] The carbon atoms of the thiophene ring rearrange to form a propan-2-one (acetone) side chain attached to the benzodiazepine core.

-

Thiolactam Formation: The original sulfur atom of the thiophene ring is retained but shifts character, becoming a thioxo (C=S) group on the benzodiazepine ring, creating a thiolactam functionality.

This transformation explains the mass shift:

-

Olanzapine:

(MW 312.43)[4] -

This compound:

(MW 328.43)[2][6][7][8] -

Difference: +1 Oxygen atom (consistent with oxidation).

Visualization: Oxidative Degradation Pathway

Figure 1: Mechanistic pathway showing the oxidative ring opening of Olanzapine to form the Ketothiolactam impurity.[1][3]

Analytical Differentiation

In high-performance liquid chromatography (HPLC) and mass spectrometry (MS), distinguishing this impurity from others is vital.

Table 2: Comparative Impurity Profile

| Impurity | Common Name | Structural Key | Origin |

| Olanzapine Thiolactam | Ketothiolactam | Open ring, C=S, Ketone side chain | Degradation (Oxidative) |

| Olanzapine Lactam | Impurity B (EP) | Thiophene intact, C=O on diazepine | Synthesis/Degradation |

| Thiolactam Precursor | Des-piperazine Thione | No piperazine, Thiophene intact | Synthesis Intermediate |

Key Analytical Insight: The "Thiolactam Impurity" (Ketothiolactam) is often observed in forced degradation studies (oxidative stress) and in aged formulations.[1] It is distinct from the "Lactam" impurity (Impurity B), where the sulfur is usually lost or the structure is simply the carbonyl analogue of the parent [3].

Taxonomy of Synonyms

To navigate the complex vendor and regulatory landscape, researchers must recognize the hierarchy of names used for CAS 1017241-36-9 .

Figure 2: Nomenclature taxonomy for this compound, mapping common trade names to systematic and regulatory identifiers.

References

-

Baertschi, S.W., et al. (2008).[6] "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations." Journal of Pharmaceutical Sciences, 97(2), 883-892.[5][6] Available at: [Link]

Sources

- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. store.usp.org [store.usp.org]

- 5. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CAS 1017241-36-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Synthesis and Characterization of Olanzapine Thiolactam Reference Standard

This Application Note provides a comprehensive protocol for the synthesis, purification, and characterization of Olanzapine Thiolactam (also known as Olanzapine Impurity B or Olanzapine Ketothiolactam), a critical reference standard for the quality control of Olanzapine drug substances.

Introduction & Scope

In the development of Olanzapine (an atypical antipsychotic), the identification and quantification of oxidative degradation products are mandated by regulatory guidelines (ICH Q3A/Q3B). Olanzapine Thiolactam (CAS: 1017241-36-9) is a major oxidative impurity formed via the ring-opening of the thiophene moiety under stress conditions (autoxidation).

Unlike simple synthetic byproducts, Olanzapine Thiolactam retains the sulfur atom of the thiophene ring but in a modified thioxo (C=S) functionality, coupled with a ring-opened ketone side chain. This structural complexity makes it difficult to isolate from forced degradation studies in sufficient purity.

This protocol details the rational synthesis of Olanzapine Thiolactam using a Singlet Oxygen Mimic (PTAD) strategy.[1] This method accelerates the specific oxidative pathway responsible for thiolactam formation, providing a high-yield route compared to non-specific oxidation (e.g., peroxides), which predominantly yields N-oxides or the Lactam analog.

Target Molecule Profile

| Property | Detail |

| Common Name | Olanzapine Thiolactam (Impurity B)[1][2] |

| IUPAC Name | (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1,4]diazepin-3-ylidene)propan-2-one |

| CAS Number | 1017241-36-9 |

| Molecular Formula | |

| Molecular Weight | 328.43 g/mol |

| Appearance | Yellow to Orange Solid |

Scientific Principle & Reaction Mechanism

The synthesis leverages 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a highly reactive enophile and singlet oxygen (

-

Cycloaddition: PTAD undergoes a [4+2] cycloaddition with the thiophene ring of Olanzapine.

-

Rearrangement: The unstable adduct undergoes a retro-Diels-Alder-like rearrangement or ring-opening, mimicking the autoxidation mechanism driven by radical initiators in solid-state formulations.

-

Product Formation: This cascade results in the cleavage of the thiophene C-C bond, generating the exocyclic ketone and the seven-membered thioxo-1,5-benzodiazepine core.

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway for the conversion of Olanzapine to Olanzapine Thiolactam using PTAD as an oxidant.

Experimental Protocol

Reagents & Equipment

-

Precursor: Olanzapine (API Grade, >99.0%).

-

Reagent: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (97%, Sigma-Aldrich or equivalent).

-

Solvent: Dichloromethane (DCM), Anhydrous (HPLC Grade).

-

Quench: Sodium Thiosulfate (sat. aq.).

-

Purification: Silica Gel (230-400 mesh) or Preparative HPLC (C18).

Reaction Stoichiometry

| Component | Role | Eq. | Mass/Vol (Scale) |

| Olanzapine | Substrate | 1.0 | 1.00 g (3.20 mmol) |

| PTAD | Oxidant | 1.1 | 0.61 g (3.52 mmol) |

| DCM | Solvent | - | 20.0 mL (20 vol) |

Step-by-Step Synthesis Procedure

Step 1: Preparation of Reactants

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Charge 1.00 g of Olanzapine into the flask.

-

Add 15 mL of Anhydrous DCM and stir until completely dissolved. The solution should be clear yellow.

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Oxidative Addition

-

Dissolve 0.61 g of PTAD in 5 mL of DCM in a separate vial. The solution will be a deep red/pink color.

-

Add the PTAD solution dropwise to the Olanzapine solution over 10–15 minutes .

-

Observation: The red color of PTAD should dissipate rapidly upon addition, indicating consumption.

-

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 1–2 hours . Monitor by TLC (5% MeOH in DCM) or HPLC.

-

Endpoint: Disappearance of Olanzapine peak; appearance of a major product peak (Thiolactam) and minor impurities (Lactam).

-

Step 3: Work-up

-

Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to approximately 5 mL.

-

(Optional) If a precipitate forms, filter; however, the product is often soluble.

-

Directly load the concentrated crude oil onto a silica gel column or prepare for Prep-HPLC.

Purification Strategy

Due to the formation of isomeric impurities (e.g., Lactam), Flash Column Chromatography or Prep-HPLC is required.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.

-

Elution Order: Olanzapine (if residual) -> Olanzapine Thiolactam -> Olanzapine Lactam.[2]

-

Note: Thiolactam is typically less polar than the Lactam.

-

-

Preparative HPLC (Recommended for >99% Purity):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 21.2 x 150 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 20% B to 80% B over 20 minutes.

-

Detection: UV @ 254 nm.

-

Diagram 2: Synthesis & Purification Workflow

Caption: Operational workflow for the synthesis and isolation of Olanzapine Thiolactam.

Characterization & Validation

To certify the material as a Reference Standard, the following spectral data must be verified.

HPLC Purity Profile

-

Retention Time (RT): Thiolactam typically elutes before Olanzapine in standard Reverse Phase systems due to the ring opening exposing more polar groups, though the lipophilicity change is subtle.

-

Relative Retention Time (RRT): ~0.34 (USP Method) or ~0.8-0.9 depending on pH.

Spectroscopic Data

| Technique | Expected Signal / Characteristic | Interpretation |

| Mass Spectrometry (ESI+) | Matches Formula | |

| IR Spectroscopy | 1700–1720 cm⁻¹ (Strong) | C=O stretch (Methyl ketone side chain). Absent in Olanzapine. |

| IR Spectroscopy | 1100–1200 cm⁻¹ | C=S stretch (Thiolactam). |

| 1H-NMR (DMSO-d6) | Methyl ketone protons ( | |

| 1H-NMR (DMSO-d6) | Aromatic protons (Benzene ring). | |

| 1H-NMR (DMSO-d6) | Amide/Thioamide NH. |

Critical Quality Attribute (CQA): The presence of the methyl ketone singlet at ~2.1 ppm in NMR and the carbonyl stretch in IR are the definitive proofs of the ring-opened thiolactam structure versus the intact thiophene of the parent drug.

Safety & Handling

-

Olanzapine: Potent antipsychotic.[1][6] Handle in a fume hood with gloves and dust mask. Avoid inhalation.

-

PTAD: Sensitizer and irritant. Moisture sensitive. Store in a desiccator.

-

Solvents: DCM is a volatile carcinogen. Use proper ventilation.

References

-

Baertschi, S. W., et al. (2008).[4][7][8] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892.[4][7][6][8] Link

-

Cayman Chemical. (n.d.). Olanzapine Thiolactam Impurity Product Information. Retrieved October 26, 2023. Link

-

United States Pharmacopeia (USP). Olanzapine Related Compounds. USP Monograph. Link

-

LGC Standards. this compound Data Sheet. Link

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. Olanzapine Thiolactam | 1017241-36-9 [chemicea.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Olanzapine Impurities | SynZeal [synzeal.com]

- 6. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Advanced Sample Preparation Protocol for Olanzapine Impurity Profiling

Abstract & Strategic Context

Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) is an atypical antipsychotic agent widely used for the treatment of schizophrenia and bipolar disorder. Its chemical structure, characterized by a thienobenzodiazepine scaffold, renders it highly susceptible to oxidative degradation and moisture-induced hydrolysis.

Effective impurity profiling is critical not only for regulatory compliance (ICH Q3A/Q3B) but for ensuring patient safety, as oxidative by-products like Olanzapine Lactam and Olanzapine N-Oxide can form spontaneously if sample preparation is mishandled.

This guide moves beyond standard pharmacopeial recipes to provide a robust, self-validating sample preparation workflow. It addresses the specific physicochemical vulnerabilities of Olanzapine, ensuring that the impurities detected are intrinsic to the sample and not artifacts of the analytical procedure.

Key Technical Challenges Addressed

-

Oxidative Instability: Olanzapine rapidly oxidizes to form the Lactam impurity in the presence of air and light.

-

Solvent Compatibility: Inappropriate diluents can induce artifactual degradation or fail to extract polar degradation products.

-

Matrix Interference: Excipients in tablet formulations (e.g., crospovidone, magnesium stearate) can trap impurities or clog HPLC columns if not removed efficiently.

Chemical Context & Degradation Pathways[1][2][3]

Understanding why we take specific precautions is the foundation of scientific integrity. Olanzapine's degradation is primarily driven by oxidation at the thiophene ring and the piperazine nitrogen.

Simplified Degradation Pathway

The following diagram illustrates the critical degradation routes that sample preparation must prevent.

Figure 1: Critical degradation pathways of Olanzapine. Red nodes indicate oxidative impurities that can be artificially generated during poor sample preparation.

Reagents & Equipment Standards

To ensure Trustworthiness and Reproducibility , strict adherence to reagent quality is mandatory.

Solvents and Reagents

| Reagent | Grade Requirement | Rationale |

| Acetonitrile (ACN) | HPLC Gradient Grade | Must be free of peroxides to prevent N-Oxide formation. |

| Water | Milli-Q (18.2 MΩ·cm) | Prevents metal-ion catalyzed oxidation. |

| Sodium Dodecyl Sulfate (SDS) | Electrophoresis/HPLC Grade | Used in USP methods; purity affects baseline noise. |

| Sodium Phosphate (Monobasic) | ACS Reagent | Buffer consistency. |

| Phosphoric Acid | 85% ACS Reagent | pH adjustment. |

Labware

-

Glassware: Class A, Low-Actinic (Amber) glassware is mandatory for all steps. Olanzapine is photosensitive.

-

Filters: 0.45 µm PVDF (Polyvinylidene Difluoride) or Nylon.

-

Note: PTFE is often too hydrophobic for aqueous buffers; PVDF offers the best chemical compatibility and low binding for Olanzapine.

-

Analytical Method Context

The sample preparation must be compatible with the downstream analytical method. This protocol is optimized for the USP <621> aligned conditions commonly used for Olanzapine.

-

Mobile Phase / Diluent: Phosphate Buffer (pH ~2.5) : Acetonitrile (approx. 50:50 or 60:40).

-

Why this matters: Using the mobile phase as the diluent prevents "solvent shock" (peak distortion) and ensures that the pH environment during extraction matches the separation conditions.

Detailed Protocols

Protocol A: Preparation of Diluent (System Suitability)

Objective: Create a stable environment for the drug that mimics the mobile phase.

-

Buffer Preparation: Dissolve 6.9 g of Monobasic Sodium Phosphate in 1000 mL of Milli-Q water.

-

pH Adjustment: Adjust pH to 2.5 ± 0.05 using Phosphoric Acid (85%).

-

Critical Control: Accurate pH is vital. Higher pH can alter the ionization state and retention time of impurities.

-

-

Surfactant Addition (Optional/Method Dependent): If following USP, add 12 g of Sodium Dodecyl Sulfate (SDS) and mix gently to avoid foaming.

-

Mixing: Mix the Buffer and Acetonitrile in a 50:50 (v/v) ratio.

-

Degassing: Sonicate for 10 minutes or use vacuum filtration. Oxygen removal is crucial to prevent oxidative degradation.

Protocol B: Drug Product (Tablet) Sample Preparation

Objective: Efficiently extract Olanzapine and impurities from the tablet matrix without inducing degradation.

Figure 2: Step-by-step extraction workflow for Olanzapine tablets.

Step-by-Step Procedure:

-

Weighing: Weigh not fewer than 20 tablets and determine the average weight. Grind them to a fine, uniform powder.

-

Transfer: Accurately weigh a portion of the powder equivalent to 20 mg of Olanzapine into a 100 mL Amber volumetric flask.

-

Dissolution (Stage 1): Add approximately 60-70 mL of the Diluent (prepared in Protocol A).

-

Sonication: Sonicate for 15-20 minutes .

-

Expert Insight: Monitor the water bath temperature. Keep it below 25°C by adding ice if necessary. Heat accelerates oxidative degradation (Lactam formation).

-

-

Make up: Allow the flask to return to room temperature (if cooled) and dilute to volume with Diluent. Mix thoroughly.

-

Clarification:

-

Preferred: Centrifuge a portion of the sample at 3000 rpm for 5 minutes. This settles the excipients (e.g., Titanium Dioxide, Cellulose) that can clog filters.

-

Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter .

-

Self-Validation Step:Discard the first 2-3 mL of filtrate. This saturates the filter membrane, preventing loss of the active drug due to adsorption and ensuring no extractables from the filter interfere with impurity peaks.

-

-

Storage: Transfer to an amber HPLC vial. If not analyzing immediately, store at 4°C (refrigerated).

Protocol C: Drug Substance (API) Preparation

-

Weigh 20 mg of Olanzapine API directly into a 100 mL Amber volumetric flask.

-

Add 70 mL of Diluent.

-

Sonicate for 5 minutes (API dissolves much faster than tablets).

-

Filter through 0.45 µm PVDF filter (discarding first 2 mL).

Validation & Troubleshooting

To guarantee Scientific Integrity , use these checks to verify your sample prep is not generating artifacts.

| Issue | Observation | Root Cause | Corrective Action |

| High Lactam Impurity | Peak at RRT ~0.5-0.6 increases over time. | Oxidation due to light or heat during sonication. | Use amber glass; maintain sonication bath <25°C. |

| N-Oxide Formation | unexpected peak growth. | Peroxides in Acetonitrile or aged diluent. | Use fresh, gradient-grade ACN. Degas buffers thoroughly. |

| Low Recovery | Area count lower than theoretical. | Filter adsorption or incomplete extraction. | Switch filter type (PVDF is best); Increase sonication time (check temp). |

| Ghost Peaks | Peaks eluting at random times. | Contaminated glassware or filter leachables. | Discard first 3 mL of filtrate; Use HPLC-certified filters. |

References

-

USP Monograph: Olanzapine. United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention.

-

Ravi, P. R., et al. (2012). "Development of a stability-indicating HPLC method for simultaneous determination of Olanzapine and Fluoxetine in combined dosage forms." Journal of Pharmaceutical and Biomedical Analysis.

-

ChemicalBook. (2020). "Olanzapine Lactam Impurity Application and Synthesis."

-

Daicel Pharma Standards. "Olanzapine Impurities: Structure and Mechanism."

-

SynZeal Research. "Olanzapine Impurity Standards and Stability Studies."

Sources

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Olanzapine Ketothiolactam in Pharmaceutical Dosage Forms

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of Olanzapine Ketothiolactam, a critical oxidative degradation product of Olanzapine, in solid oral pharmaceutical dosage forms. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method demonstrates high sensitivity, specificity, and accuracy, adhering to the stringent requirements of international regulatory bodies. All procedures are substantiated with scientific rationale and cross-referenced to authoritative guidelines to ensure methodological integrity and trustworthiness.

Introduction: The Rationale for Quantifying Olanzapine Ketothiolactam

Olanzapine is a widely prescribed second-generation atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[1][2] The chemical stability of the active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Olanzapine, a thienobenzodiazepine derivative, is susceptible to oxidative degradation, particularly at the thiophene ring.[3][4]

Forced degradation studies and analysis of aged drug product batches have identified several oxidative degradation products, including Olanzapine Ketothiolactam.[3][4] The formation of this impurity is a critical quality attribute (CQA) to monitor, as the presence of degradation products can potentially alter the therapeutic efficacy and safety profile of the drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in new drug products.[5][6] Therefore, a validated, sensitive, and specific analytical method is imperative for the routine quality control and stability testing of Olanzapine pharmaceutical formulations.

This guide provides a field-proven UPLC-MS/MS protocol that offers significant advantages over traditional HPLC-UV methods, including shorter run times, superior resolution, and enhanced sensitivity, making it ideal for detecting trace-level impurities.[7][8]

Experimental Design and Causality

The selection of the analytical technique and its associated parameters is driven by the physicochemical properties of Olanzapine and its ketothiolactam degradant, and the need for a highly sensitive and specific quantification method suitable for a regulated pharmaceutical environment.

Choice of Analytical Technique: UPLC-MS/MS

-

Expertise & Experience: While standard HPLC-UV methods are suitable for assaying the parent drug, Olanzapine, they often lack the sensitivity and specificity required for quantifying trace-level impurities that may co-elute with the API or other excipients.[9][10][11] UPLC technology, with its sub-2 µm particle columns, provides higher peak capacities and faster analysis times compared to conventional HPLC.[8]

-

Trustworthiness: Coupling UPLC with tandem mass spectrometry (MS/MS) provides an orthogonal detection mechanism based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This high degree of selectivity minimizes interference from tablet excipients and other related substances, ensuring confident identification and quantification. The Multiple Reaction Monitoring (MRM) mode is employed for its exceptional sensitivity and signal-to-noise ratio, making it the gold standard for quantitative analysis.[7][12]

Chromatographic Conditions

-

Column Selection: A reversed-phase C18 column is selected due to the non-polar to moderately polar nature of Olanzapine and its metabolites. The small particle size (e.g., 1.7 µm) of a UPLC column is critical for achieving the high resolution needed to separate the ketothiolactam from the parent drug and other potential degradants in a short timeframe.

-

Mobile Phase: A mobile phase consisting of an aqueous component with a pH modifier and an organic solvent is standard for reversed-phase chromatography.

-

Organic Phase (Acetonitrile): Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak shape for nitrogen-containing heterocyclic compounds.

-

Aqueous Phase (0.1% Formic Acid in Water): The addition of a small amount of formic acid to the aqueous phase serves a dual purpose. It controls the pH to ensure consistent ionization of the analytes, promoting sharp, symmetrical peak shapes. Secondly, it provides a source of protons, which is essential for efficient ionization in the positive ion electrospray (ESI+) source of the mass spectrometer.[12]

-

-

Gradient Elution: A gradient elution profile is employed to ensure that both the parent compound and the more polar ketothiolactam impurity are eluted with optimal peak shape and that the column is efficiently cleaned of any late-eluting compounds, preparing it for the next injection.

Sample Preparation

The primary objective of sample preparation is the efficient and reproducible extraction of the analyte from the complex matrix of the pharmaceutical dosage form.

-

Solvent Selection: A diluent composed of a mixture of acetonitrile and water is chosen. This combination is effective at solubilizing Olanzapine and its related substances while being compatible with the reversed-phase chromatographic system.

-

Extraction Procedure: The protocol involves accurately weighing the powdered tablets, followed by dissolution in the chosen diluent. Sonication is used to ensure complete dissolution of the API and the impurity from the tablet matrix. Centrifugation and filtration are critical final steps to remove insoluble excipients, which could otherwise clog the UPLC system and interfere with the analysis.[13]

Detailed Protocols and Methodologies

Materials and Reagents

-

Olanzapine Ketothiolactam Reference Standard (Purity ≥95%)[14]

-

Olanzapine Reference Standard

-

Olanzapine Tablets (e.g., 10 mg dosage)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

0.45 µm PTFE Syringe Filters

Instrumentation and UPLC-MS/MS Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Table 1: UPLC-MS/MS Instrumental Parameters

| Parameter | Setting |

| UPLC System | |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 10 |

| 5.0 | 10 |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | |

| Analyte | Q1 Mass (m/z) |

| Olanzapine | 313.1 |

| Olanzapine Ketothiolactam | 329.1 |

Rationale for MRM Transitions: The precursor ions (Q1) correspond to the protonated molecules [M+H]+. The cone and collision energies are optimized via infusion of individual standards to maximize the abundance of a stable and specific product ion (Q3) for each compound.

Preparation of Standard and Sample Solutions

Protocol 1: Preparation of Standard Stock and Working Solutions

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Olanzapine Ketothiolactam reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions: Perform serial dilutions from the primary stock solution using the 50:50 acetonitrile/water diluent to prepare a series of calibration standards. A suggested range is 0.01 µg/mL to 1.0 µg/mL.

Protocol 2: Preparation of Sample Solutions

-

Tablet Powdering: Accurately weigh and finely powder not fewer than 20 Olanzapine tablets.

-

Sample Extraction: Transfer an amount of powder equivalent to one 10 mg Olanzapine tablet into a 100 mL volumetric flask.

-

Dissolution: Add approximately 70 mL of 50:50 acetonitrile/water diluent and sonicate for 20 minutes to ensure complete dissolution.

-

Dilution: Allow the solution to cool to room temperature and dilute to volume with the same diluent. Mix well.

-

Clarification: Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a UPLC vial for analysis. This solution has a nominal concentration of 100 µg/mL of Olanzapine.

Analytical Workflow Diagram

Caption: UPLC-MS/MS workflow for quantifying Olanzapine Ketothiolactam.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17]

Validation Parameters and Acceptance Criteria

Table 2: ICH Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo, Olanzapine, or known impurities at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998 over the specified range. |

| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated with suitable precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit. |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels. |

| Precision | ||

| - Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay precision). | RSD ≤ 2.0% for six replicate injections. |

| - Intermediate Precision | Expresses within-laboratory variations (different days, different analysts, different equipment). | RSD ≤ 3.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%). |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria. |

Validation Workflow Diagram

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Conclusion